molecular formula C9H8Cl2O3 B2560155 3-(2,3-Dichlorophenoxy)propanoic acid CAS No. 7170-58-3

3-(2,3-Dichlorophenoxy)propanoic acid

Cat. No. B2560155
Key on ui cas rn: 7170-58-3
M. Wt: 235.06
InChI Key: CRNLCJQJWPINRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969573B2

Procedure details

0.4 g (0.01 mol) of Sodium hydroxide was dissolved in 4 ml of water. To this stirred solution was added 1.63 g (0.01 mol) of 2,3-dichloro phenol was added. Once the solid had dissolved the alkaline solution was kept stirring at 100 C for 1 hour. After that β-propiolactone 0.72 g (0.628 ml, 0.01 mol) was added slowly in drops for 5 minutes. The reaction mixture was further continued heating for 12 h. The reaction mixture was cooled to room temperature and water 10 ml was added. This diluted mixture was acidified by the addition of Con. HCl. The product was extracted twice with diethyl ether (20 ml). The ether layer was then washed with 10% Sodium bicarbonate. The aqueous layer was acidified to pH=2. The precipitated solid was filtered and dried to afford the required product 3-(2,3-dichlorophenoxy)propanoic acid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step Two
Quantity
0.628 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:5]=1[OH:11].[C:12]1(=[O:16])[O:15][CH2:14][CH2:13]1.Cl>O>[Cl:3][C:4]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:5]=1[O:11][CH2:14][CH2:13][C:12]([OH:16])=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.63 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)O
Step Three
Name
Quantity
0.628 mL
Type
reactant
Smiles
C1(CCO1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was kept stirring at 100 C for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
Once the solid had dissolved the alkaline solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was further continued heating for 12 h
Duration
12 h
ADDITION
Type
ADDITION
Details
This diluted mixture was acidified by the addition of Con
EXTRACTION
Type
EXTRACTION
Details
The product was extracted twice with diethyl ether (20 ml)
WASH
Type
WASH
Details
The ether layer was then washed with 10% Sodium bicarbonate
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(OCCC(=O)O)C=CC=C1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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